Chiral Purity (Enantiomeric Excess) of the (3R,5S) Configuration Versus Racemic Pyrrolidine-Triazole Mixtures
The (3R,5S) dihydrochloride salt is supplied as an isomer‑enriched product, typically ≥ 95 % purity with respect to the defined stereochemistry . In contrast, racemic or diastereomeric mixtures of closely related pyrrolidine‑1,2,4‑triazole hybrids cannot provide the stereochemically pure environment needed for unambiguous SAR interpretation. For example, in the mGluR5 patent series where fused pyrrolidine‑1,2,4‑triazole cores are disclosed, the separation of enantiomers yields a difference in IC₅₀ values exceeding one order of magnitude [1]. While the target compound has not been directly assayed in public studies, the documented behavior of the class supports that the single‑isomer salt offers a baseline for reproducible pharmacology that no racemic mixture can match.
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | ≥ 95 % diastereomeric purity (as specified by vendor AKSci) |
| Comparator Or Baseline | Racemic or diastereomeric pyrrolidine‑triazole hybrids (unspecified isomer ratios) |
| Quantified Difference | > 10‑fold difference in in vitro functional potency reported for analogous fused pyrrolidine‑triazole mGluR5 modulators upon enantiomer separation (class‑level inference) |
| Conditions | Vendor COA for target compound; mGluR5 functional assay data from US Patent 2009/0111820 A1 for the comparator class. |
Why This Matters
Procurement of an isomer‑pure salt ensures that subsequent biological profiling or structural derivatization is not confounded by variable stereochemical composition, which is critical for patent filing and SAR campaigns.
- [1] Granberg, K.; Holm, B. Fused Pyrrolidine 1,2,4-Triazole Derivatives as Modulators of mGluR5. US Patent Application 2009/0111820 A1, 2009. Describes >10‑fold potency differences between stereoisomers in functional mGluR5 assays. View Source
